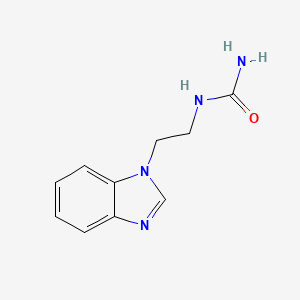
Urea, 1-(2-(1-benzimidazolyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-(1-benzimidazolyl)ethyl)-: is a compound that features a benzimidazole moiety attached to a urea group. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of applications in medicinal chemistry, agriculture, and material science. The presence of the benzimidazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-(1-benzimidazolyl)ethyl)- typically involves the reaction of 1-(2-aminoethyl)benzimidazole with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different chemical and biological properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: In chemistry, Urea, 1-(2-(1-benzimidazolyl)ethyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and Urea, 1-(2-(1-benzimidazolyl)ethyl)- is no exception. It is investigated for its potential to inhibit the growth of various pathogens and cancer cells.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Benzimidazole derivatives are used in the treatment of various diseases, including infections and cancer. Urea, 1-(2-(1-benzimidazolyl)ethyl)- is studied for its potential to serve as a lead compound for the development of new drugs.
Industry: In industry, this compound is used as a corrosion inhibitor for metals and alloys. Its ability to form a protective layer on metal surfaces makes it useful in preventing corrosion in various industrial applications.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-(1-benzimidazolyl)ethyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The benzimidazole ring can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound, known for its wide range of applications in medicinal chemistry.
2-Phenylbenzimidazole: A derivative with enhanced biological activity.
5,6-Dimethylbenzimidazole: A derivative with unique chemical properties.
Uniqueness: Urea, 1-(2-(1-benzimidazolyl)ethyl)- is unique due to the presence of both the urea and benzimidazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive molecule set it apart from other similar compounds.
Propriétés
Numéro CAS |
59336-96-8 |
|---|---|
Formule moléculaire |
C10H12N4O |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-(benzimidazol-1-yl)ethylurea |
InChI |
InChI=1S/C10H12N4O/c11-10(15)12-5-6-14-7-13-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2,(H3,11,12,15) |
Clé InChI |
JWCNGAUOYRXOJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)
![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)


![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)



![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
